ethyl 3-cyano-2-(3-((4-fluorophenyl)sulfonyl)propanamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
Description
Ethyl 3-cyano-2-(3-((4-fluorophenyl)sulfonyl)propanamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a synthetic thienopyridine derivative characterized by a bicyclic thieno[2,3-c]pyridine core. Key functional groups include a cyano (-CN) substituent at position 3, a propanamido linker bearing a 4-fluorophenylsulfonyl moiety at position 2, and an ethyl carboxylate ester at position 4. The compound’s synthesis likely involves multi-step organic reactions, including sulfonylation, amidation, and cyclization. Crystallographic refinement tools like SHELX (e.g., SHELXL) may be employed to resolve its 3D structure, given their prevalence in small-molecule crystallography .
Properties
IUPAC Name |
ethyl 3-cyano-2-[3-(4-fluorophenyl)sulfonylpropanoylamino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O5S2/c1-2-29-20(26)24-9-7-15-16(11-22)19(30-17(15)12-24)23-18(25)8-10-31(27,28)14-5-3-13(21)4-6-14/h3-6H,2,7-10,12H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLYSVPMFLAWIDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analog: Ethyl 2-Amino-6-Boc-4,7-Dihydrothieno[2,3-c]Pyridine-3(5H)-Carboxylate
A structurally related compound, ethyl 2-amino-6-boc-4,7-dihydrothieno[2,3-c]pyridine-3(5H)-carboxylate (CAS 193537-14-3, C₁₅H₂₂N₂O₄S), shares the thienopyridine scaffold but differs in substituents (Table 1).
| Property | Target Compound | Analog (CAS 193537-14-3) |
|---|---|---|
| Core Structure | Thieno[2,3-c]pyridine with 4,5-dihydro and 6(7H)-carboxylate | Thieno[2,3-c]pyridine with 4,7-dihydro and 3(5H)-carboxylate |
| Position 2 Substituent | 3-((4-Fluorophenyl)sulfonyl)propanamido | Amino (-NH₂) |
| Position 3 Substituent | Cyano (-CN) | - |
| Position 6 Substituent | Ethyl carboxylate | tert-Butoxycarbonyl (Boc) |
| Molecular Formula | C₂₁H₂₁FN₃O₅S₂ (estimated) | C₁₅H₂₂N₂O₄S |
Key Differences and Implications :
- Boc vs. Ethyl Carboxylate : The Boc group in the analog may confer steric bulk and stability under acidic conditions, whereas the ethyl carboxylate in the target compound could enhance solubility in polar solvents.
- Biological Activity: The sulfonamide moiety in the target compound is commonly associated with protease inhibition (e.g., HIV-1 protease), while the amino group in the analog might favor interactions with kinases or receptors .
Broader Context: Thienopyridine Derivatives in Drug Discovery
Thienopyridines are privileged scaffolds in medicinal chemistry due to their similarity to purine bases and versatility in functionalization. For example:
- Clopidogrel: A thienopyridine antiplatelet agent lacking the sulfonamide and cyano groups but featuring a methyl ester and chlorine substituent. The target compound’s sulfonamide could offer distinct pharmacokinetic profiles.
Research Findings and Limitations
- Structural Data: No crystallographic data for the target compound are explicitly cited in the evidence. However, SHELX programs (e.g., SHELXL) remain the gold standard for refining such structures, implying that any resolved data would likely employ these tools .
- Gaps in Evidence: Direct biological activity, solubility, or toxicity data for the target compound are absent in the provided sources.
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